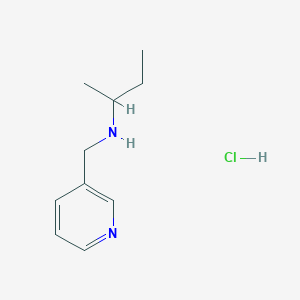

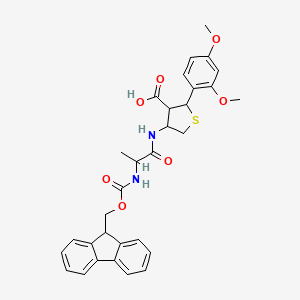

![molecular formula C25H19NO5S B2722815 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 384364-18-5](/img/structure/B2722815.png)

3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

This compound, part of the broader class of chromen-7-yl furan-2-carboxylate derivatives, exhibits significant scientific interest due to its potential in various bioactive applications. A study conducted by Shankar et al. (2017) elaborated on the synthesis of novel chromen derivatives, focusing on their anti-microbial activity and cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development (Shankar et al., 2017).

Chemical Structure and Interactions

Zhao and Zhou (2009) described the molecular structure of a related compound, showcasing its complex intermolecular hydrogen-bonding interactions. This detailed structural analysis lays the groundwork for understanding the compound's reactivity and potential binding mechanisms with biological targets (Zhao & Zhou, 2009).

Heterocyclic Chemistry Advances

Friedrichsen (1999) provided an overview of the advancements in the chemistry of benzo[c]furans and related compounds, highlighting the synthesis techniques and the potential applications of these heterocyclic compounds in various fields, including pharmaceuticals (Friedrichsen, 1999).

Antimicrobial Applications

El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative, demonstrating its significant antimicrobial activity when incorporated into polymers. This innovative approach opens up possibilities for the development of antimicrobial coatings, which could have wide-ranging applications in healthcare and material science (El‐Wahab et al., 2014).

Novel Synthesis Methods

Kavitha et al. (2018) explored an unusual synthesis route for chromen-2-ones, revealing a novel approach for creating a variety of bioactive compounds. Such innovative synthesis methods are crucial for expanding the available compounds for drug discovery and other applications (Kavitha et al., 2018).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit a variety of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

Benzothiazole derivatives are known to exhibit strong luminescence in solution and in the solid state . This suggests that the compound may interact with its targets through photochemical characteristics, which could result in changes at the molecular level.

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of Mycobacterium tuberculosis.

Result of Action

Given the known biological activities of benzothiazole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-propan-2-ylchromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5S/c1-13(2)22-20(24-26-16-7-4-5-9-19(16)32-24)21(27)15-10-11-17(14(3)23(15)31-22)30-25(28)18-8-6-12-29-18/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMHLLVPBGMTHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)OC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

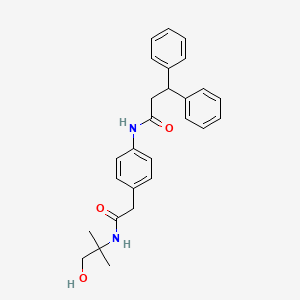

![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)

![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)

![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)

![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)

![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)